molecular formula C41H68O14 B1665803 Astragaloside IV CAS No. 84687-43-4

Astragaloside IV

Katalognummer: B1665803
CAS-Nummer: 84687-43-4
Molekulargewicht: 785.0 g/mol
InChI-Schlüssel: QMNWISYXSJWHRY-FWKLQZLHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Cerebral Ischemia-Reperfusion Injury
AS-IV has been shown to protect brain cells from ischemia-reperfusion injury by inhibiting the expression of ryanodine receptors and reducing apoptosis. In studies involving middle cerebral artery occlusion (MCAO) models, AS-IV treatment resulted in decreased levels of pro-apoptotic proteins and improved cell viability following ischemic events .

Mechanisms of Action
The neuroprotective mechanisms include modulation of calcium ion signaling pathways and reduction of oxidative stress, which are critical in preventing neuronal cell death during ischemic conditions .

Anti-Inflammatory Properties

Acute Inflammation
AS-IV exhibits potent anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) . In experimental models, AS-IV significantly reduced serum levels of these inflammatory markers in response to lipopolysaccharide (LPS) stimulation .

Chronic Inflammatory Diseases
The compound has potential applications in treating chronic inflammatory diseases due to its ability to modulate immune responses and reduce fibrosis in tissues affected by inflammation .

Cardiovascular Applications

Cardioprotection
AS-IV has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury. It alleviates oxidative stress and inflammation within cardiac tissues, thereby improving heart function post-injury . The compound also enhances the survival of cardiomyocytes through autophagy modulation, reducing cell death during ischemic events .

Heart Failure and Fibrosis
Research indicates that AS-IV may be beneficial in managing heart failure and cardiac fibrosis by improving myocardial function and reducing fibrotic changes through various signaling pathways .

Anticancer Activity

Mechanisms Against Cancer Cells
AS-IV exhibits promising anticancer properties by inducing apoptosis in various cancer cell lines, including lung, liver, colorectal, breast, and gastric cancers. It enhances the sensitivity of cancer cells to chemotherapeutic agents like cisplatin while sparing normal cells from cytotoxic effects .

Tumor Growth Inhibition
Studies have shown that AS-IV can inhibit tumor growth in vivo by affecting cell proliferation, invasion, and metastasis through multiple molecular pathways . This positions AS-IV as a potential adjunct therapy in cancer treatment protocols.

Organ Protection

Kidney Protection
AS-IV has shown protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. It reduces inflammation and apoptosis in renal tissues, thereby preserving kidney function during chemotherapy .

Liver Protection
In studies focused on liver health, AS-IV demonstrated the ability to mitigate liver damage caused by toxins or ischemic conditions through anti-inflammatory and antioxidative mechanisms .

Wirkmechanismus

Target of Action

Astragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It has been found to target various cellular components and processes. For instance, it suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . It also targets the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.

Mode of Action

AS-IV interacts with its targets to bring about a range of effects. It has been shown to inhibit the activation of CaSR, CaMKII, and CaN in the myocardium, thereby alleviating myocardial hyperplasia and cardiomyocyte apoptosis . Furthermore, it has been found to reduce the expression of inflammatory factors by inhibiting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

AS-IV affects several biochemical pathways. It has been shown to suppress the PI3K/AKT/mTOR pathway, which is involved in cell growth, cell cycle progression, and cell survival . It also impacts the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation .

Pharmacokinetics

AS-IV has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide . The absolute bioavailability of AS-IV after oral administration was found to be 7.4% . It is slowly cleared via hepatic clearance with a systemic clearance (CL) of about 0.004 l/kg/min .

Result of Action

AS-IV has various molecular and cellular effects. It has been shown to decrease the levels of TNF-α, IL-6, and IL-1β in serum and broncho alveolar lavage fluid of mice with Acute lung injury (ALI) . It also alleviates inflammatory infiltration, tissue edema, and structural changes . Moreover, it has been found to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Astragaloside IV can be synthesized through several methods, including acid hydrolysis, enzymatic hydrolysis, and Smith degradation . These methods involve the hydrolysis of glycosidic bonds to produce the desired compound. For instance, enzymatic hydrolysis uses specific enzymes to break down the glycosidic bonds under controlled conditions, resulting in high yields of this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Astragalus membranaceus using solvents such as methanol, ethanol, and dimethyl sulfoxide . The extraction conditions are optimized using response surface methodology, which includes parameters like solvent concentration, solid-liquid ratio, temperature, and extraction time . This method promotes the transformation of other astragalosides into this compound, enhancing the yield.

Analyse Chemischer Reaktionen

Types of Reactions: Astragaloside IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability.

    Substitution: Substitution reactions involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more stable forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Astragaloside IV is unique among its counterparts due to its potent pharmacological activities. Similar compounds include:

This compound stands out due to its comprehensive range of biological activities and its potential for therapeutic applications in various diseases.

Eigenschaften

CAS-Nummer

84687-43-4

Molekularformel

C41H68O14

Molekulargewicht

785.0 g/mol

IUPAC-Name

2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38+,39-,40+,41-/m1/s1

InChI-Schlüssel

QMNWISYXSJWHRY-FWKLQZLHSA-N

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Isomerische SMILES

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)(C)C)OC8C(C(C(CO8)O)O)O

Kanonische SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Aussehen

solid powder

Key on ui other cas no.

84687-43-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3beta,6alpha,16beta,20R,24S;  astragaloside IV of astragaloside A
astragaloside A
astragaloside IV
astragaloside-A
astramembrannin I
cyclosiversioside F

Herkunft des Produkts

United States
Customer
Q & A

Q1: How does Astragaloside IV interact with its targets to exert its downstream effects?

A1: this compound has been shown to interact with various molecular targets, influencing several signaling pathways.

    Q2: Does this compound affect mitochondrial function?

    A2: Yes, studies demonstrate that this compound can modulate mitochondrial function, particularly the mitochondrial permeability transition pore (mPTP) [, ]. By inactivating GSK-3β via the nitric oxide/cGMP/PKG signaling pathway, this compound prevents mPTP opening, thereby protecting mitochondria from damage induced by oxidative stress, such as that caused by H2O2 [, ].

    Q3: What is the role of nitric oxide in mediating the effects of this compound?

    A3: Nitric oxide (NO) appears to be a crucial mediator of some this compound effects. This compound has been shown to increase NO production via the PI3K/Akt pathway, subsequently activating the cGMP/PKG pathway, leading to the inactivation of GSK-3β and inhibition of mPTP opening [, ]. This NO-mediated mechanism contributes to the cardioprotective effects of this compound against ischemia/reperfusion injury [, ].

    Q4: How is this compound metabolized in the body?

    A4: A study using ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) revealed that this compound undergoes extensive metabolism, primarily through hydrolysis, glucuronidation, sulfation, and dehydrogenation []. These metabolic transformations result in various phase I and phase II metabolites detected in rat plasma, bile, urine, and feces [].

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.